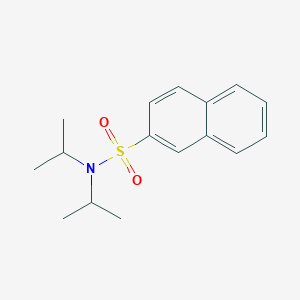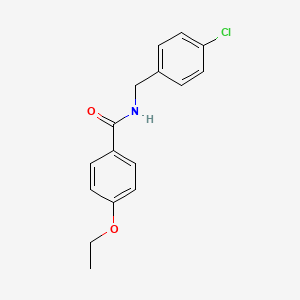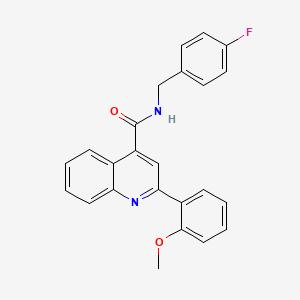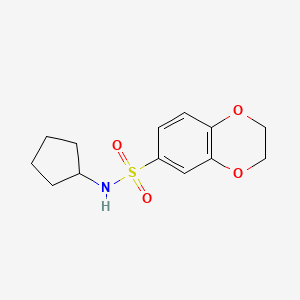
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMBX and is synthesized through a multi-step process involving various chemical reactions.
Mécanisme D'action
The mechanism of action of DMBX involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, DMBX disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMBX has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways. Furthermore, DMBX has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMBX in lab experiments is its potent cytotoxic effects against cancer cells. Furthermore, DMBX exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on DMBX, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as drug delivery and imaging, and the investigation of its mechanism of action in more detail. Furthermore, the development of DMBX derivatives with improved potency and selectivity against cancer cells is also an area of interest for future research.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one, or DMBX, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly as an anticancer agent. The synthesis of DMBX involves a complex multi-step process, and its mechanism of action involves the inhibition of topoisomerase II. Further research on DMBX is necessary to explore its full potential and develop more efficient synthesis methods and derivatives with improved potency and selectivity against cancer cells.
Méthodes De Synthèse
The synthesis of DMBX involves the condensation of 3-ethyl-4,8-dimethylcoumarin with ethyl acetoacetate, followed by the reaction with 3,3-dimethylbutyraldehyde. The final compound is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
DMBX has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that DMBX exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, DMBX has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-7-13-11(2)14-8-9-15(12(3)17(14)23-18(13)21)22-10-16(20)19(4,5)6/h8-9H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTUXDJOTWMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)


![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)


![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)